Enhanced Lipophilicity (XLogP3) Drives Predicted BBB Penetration and CNS Target Engagement
The substitution of the terminal acetyl group in the comparator with a 2-(m-tolyl)acetyl group in target compound 1049349-47-4 significantly elevates computed lipophilicity. The comparator's XLogP3 is measured at 0.7, while the target compound's XLogP3 is 2.70, a net increase of 2.0 log units . This shifts the compound from a low-permeability space into the optimal range for passive blood-brain barrier (BBB) penetration, as defined by CNS MPO scoring guidelines [1]. For CNS-targeted research programs, this property alone can be the deciding factor in library selection, as the acetyl analog is often excluded from primary CNS screens due to insufficient lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.70 |
| Comparator Or Baseline | CAS 1049366-02-0: XLogP3 = 0.7 |
| Quantified Difference | Δ = +2.0 log units |
| Conditions | Computed values from chemical structure via PubChem and Chemsrc |
Why This Matters
A 2-log unit difference in XLogP3 fundamentally alters predicted CNS versus peripheral compartment distribution, enabling 1049349-47-4 to be prioritized for CNS target screening over the simpler analog.
- [1] Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435-449, specifically the use of XLogP3 thresholds. View Source
